molecular formula C15H13BrN2O B13006830 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-imidazole

1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-imidazole

Cat. No.: B13006830
M. Wt: 317.18 g/mol
InChI Key: INWDWDHDXDWTPB-UHFFFAOYSA-N
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Description

1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-imidazole is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-imidazole typically involves the following steps:

    Bromination of 2-methoxynaphthalene: The starting material, 2-methoxynaphthalene, undergoes bromination to introduce a bromine atom at the 6-position.

    Formation of the imidazole ring: The brominated intermediate is then reacted with an imidazole derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-imidazole involves its interaction with specific molecular targets. The brominated naphthalene ring and imidazole moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-imidazole is unique due to its specific combination of a brominated naphthalene ring and an imidazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H13BrN2O

Molecular Weight

317.18 g/mol

IUPAC Name

1-[(6-bromo-2-methoxynaphthalen-1-yl)methyl]imidazole

InChI

InChI=1S/C15H13BrN2O/c1-19-15-5-2-11-8-12(16)3-4-13(11)14(15)9-18-7-6-17-10-18/h2-8,10H,9H2,1H3

InChI Key

INWDWDHDXDWTPB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CN3C=CN=C3

Origin of Product

United States

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